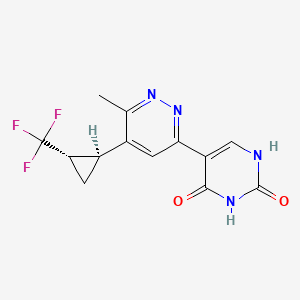

CD73-IN-13

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H11F3N4O2 |

|---|---|

Molekulargewicht |

312.25 g/mol |

IUPAC-Name |

5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H11F3N4O2/c1-5-6(7-2-9(7)13(14,15)16)3-10(20-19-5)8-4-17-12(22)18-11(8)21/h3-4,7,9H,2H2,1H3,(H2,17,18,21,22)/t7-,9+/m1/s1 |

InChI-Schlüssel |

QPSXTFQYLSAYSC-APPZFPTMSA-N |

Isomerische SMILES |

CC1=NN=C(C=C1[C@H]2C[C@@H]2C(F)(F)F)C3=CNC(=O)NC3=O |

Kanonische SMILES |

CC1=NN=C(C=C1C2CC2C(F)(F)F)C3=CNC(=O)NC3=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Target Engagement and Binding Kinetics of Potent CD73 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the methodologies and representative data for characterizing potent, selective, small-molecule inhibitors of CD73. The specific compound of interest, CD73-IN-13 , is identified as a potent inhibitor of CD73 in patent literature (CN114437039A).[1] However, detailed quantitative data on its binding kinetics and specific target engagement assays are not publicly available at the time of this writing. Therefore, this document utilizes data from well-characterized CD73 inhibitors, such as AB680 (Quemliclustat) and ORIC-533, to provide a comprehensive framework for understanding the target engagement and binding kinetics of this class of molecules.

The CD73-Adenosine Pathway: A Key Immuno-Oncology Target

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in generating extracellular adenosine, a potent immunosuppressive molecule, within the tumor microenvironment (TME).[2][3] In a cascade with another ecto-enzyme, CD39, which converts extracellular ATP and ADP to adenosine monophosphate (AMP), CD73 catalyzes the final, rate-limiting step of hydrolyzing AMP into adenosine.[1][4] This accumulation of adenosine suppresses the activity of crucial anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, by signaling through A2A and A2B receptors, thereby promoting tumor growth and immune evasion.[2][3] The inhibition of CD73 is a promising therapeutic strategy to reduce immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[3]

Quantitative Data for Representative CD73 Inhibitors

The following tables summarize key quantitative parameters for well-characterized, potent, small-molecule CD73 inhibitors. This data is representative of the values expected for a highly effective inhibitor targeting CD73.

Table 1: Inhibitory Potency and Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) against enzymatic activity and the inhibition constant (Ki), which reflects the intrinsic binding affinity of the compound.

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| AB680 (Quemliclustat) | Soluble Human CD73 | Enzymatic Activity | 43 pM | 4.9 pM | [5] |

| Human CD8+ T Cells | Cellular Activity | 0.66 nM | - | [5] | |

| ORIC-533 | Soluble Human CD73 | Biochemical | - | < 1 nM | [6] |

| H1568 cells | Cellular Adenosine Production | 180 pM (EC50) | - | [6] | |

| Compound 16 | Human CD73 | Enzymatic Activity | - | 3-6 nM | [7] |

Note: Data presented is for representative compounds and not for this compound.

Table 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

This table details the kinetic parameters of inhibitor binding to CD73, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A slow dissociation rate (low k_off) is often desirable, indicating a long residency time of the inhibitor on the target.

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (pM) | Reference |

| ORIC-533 | 1.60 x 10⁶ | 4.84 x 10⁻⁵ | 30 pM | [8] |

| AB680 (Quemliclustat) | 1.24 x 10⁶ | 1.78 x 10⁻⁴ | 143 pM | [8] |

| Oleclumab (Antibody) | - | - | 113 pM (murine) | [9] |

Note: Data presented is for representative compounds and not for this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of CD73 inhibitors. The following sections provide protocols for key assays.

CD73 Enzymatic Activity Assay (Malachite Green)

This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.[10][11]

-

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-640 nm.[11][12] The amount of phosphate produced is directly proportional to CD73 activity.

-

Materials:

-

Recombinant human CD73 protein

-

Assay Buffer (e.g., 25 mM Tris pH 7.5, 5 mM MgCl₂, 0.005% Tween-20)[13]

-

Adenosine 5'-monophosphate (AMP) substrate

-

Test inhibitor (e.g., this compound)

-

Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and acid)[11]

-

Phosphate standard for calibration curve

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the test inhibitor dilutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

-

Add a solution of recombinant CD73 enzyme to all wells except the "no enzyme" control. Pre-incubate for 10-15 minutes at room temperature.[12]

-

Initiate the enzymatic reaction by adding the AMP substrate to all wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[13]

-

Stop the reaction and develop the color by adding the Malachite Green reagent.[12]

-

Incubate for 15-20 minutes at room temperature to allow color development.[14]

-

Measure the absorbance at 620 nm using a microplate reader.

-

Subtract the background reading, and calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding interactions between an immobilized ligand (CD73) and an analyte (inhibitor).[6][15]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as the analyte binds to and dissociates from the immobilized ligand. This allows for the determination of association (k_on) and dissociation (k_off) rates.

-

Materials:

-

Procedure:

-

Chip Preparation: Activate the sensor chip surface. Immobilize Neutravidin onto the chip surface using standard amine coupling chemistry. Prepare a reference surface in parallel.[6]

-

Ligand Immobilization: Inject the biotinylated CD73 protein over the sensor surface; it will be captured by the immobilized Neutravidin. The reference channel should remain unmodified to subtract bulk refractive index changes.

-

Analyte Injection: Prepare serial dilutions of the test inhibitor in running buffer. Inject the different concentrations of the inhibitor over both the ligand and reference surfaces at a constant flow rate. This is the "association" phase.

-

Dissociation Phase: After the injection, flow running buffer over the chip to monitor the dissociation of the inhibitor from the CD73 protein.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.

-

Data Analysis: Subtract the reference channel data from the ligand channel data to obtain the specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.[13]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[16][17]

-

Principle: The binding of a ligand (inhibitor) can increase the thermal stability of its target protein. In CETSA, cells are treated with the compound and then heated. The stabilized target protein will remain soluble at higher temperatures compared to the unbound protein, which denatures and aggregates.[16]

-

Materials:

-

Test inhibitor

-

PBS with protease inhibitors

-

PCR machine or other instrument for precise heating

-

Lysis buffer

-

Centrifuge for separating soluble and aggregated fractions

-

SDS-PAGE and Western Blot reagents (or other protein detection method)

-

Antibody specific for CD73

-

Procedure:

-

Cell Treatment: Treat intact cells with the test inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[16]

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[17]

-

Cell Lysis: Lyse the cells to release the intracellular proteins (e.g., via freeze-thaw cycles or lysis buffer).

-

Fractionation: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by high-speed centrifugation.

-

Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble CD73 protein at each temperature point using Western Blot or another sensitive protein quantification method (e.g., ELISA, mass spectrometry).

-

Data Analysis: Plot the amount of soluble CD73 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

-

Visualizations: Pathways and Workflows

Diagram 1: The CD73-Adenosine Immunosuppressive Pathway

Caption: The CD73 signaling pathway generating immunosuppressive adenosine in the tumor microenvironment.

Diagram 2: Experimental Workflow for Surface Plasmon Resonance (SPR)

References

- 1. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 2. assaygenie.com [assaygenie.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. CD73–adenosine: a next-generation target in immuno-oncology - ProQuest [proquest.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oricpharma.com [oricpharma.com]

- 9. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. eubopen.org [eubopen.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. sciencellonline.com [sciencellonline.com]

- 15. pnas.org [pnas.org]

- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 17. SIRT5 is a proviral factor that interacts with SARS-CoV-2 Nsp14 protein | PLOS Pathogens [journals.plos.org]

Navigating the Landscape of CD73 Inhibition: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in orchestrating immune suppression through the production of adenosine. As a key enzyme in the purinergic signaling pathway, CD73 catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule. The accumulation of adenosine in the tumor microenvironment dampens the anti-tumor immune response, promoting tumor growth, proliferation, and metastasis.[1][2] Consequently, the development of small molecule inhibitors targeting CD73 has become a significant area of focus in cancer immunotherapy.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of CD73 inhibitors. While the specific compound CD73-IN-13 has been identified as a potent inhibitor in patent CN114437039A, detailed quantitative data and the precise chemical structure are not publicly available at the time of this writing. Therefore, this guide will focus on the broader principles of CD73 inhibitor SAR, drawing upon well-characterized examples from the scientific literature to provide a comprehensive resource for researchers in the field. We will delve into the key structural motifs and chemical modifications that influence inhibitory potency and selectivity, present quantitative data for representative compounds, detail common experimental protocols, and visualize relevant biological pathways and experimental workflows.

The CD73 Signaling Pathway and Therapeutic Intervention

CD73 is a dimeric, zinc-dependent metalloenzyme anchored to the cell surface.[3] Its catalytic activity is the final step in the conversion of extracellular ATP to adenosine. This process begins with the hydrolysis of ATP and ADP to AMP by CD39. CD73 then dephosphorylates AMP to produce adenosine.[4] Adenosine subsequently binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[5] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring and enhancing the anti-tumor immune response.

Figure 1: CD73 Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Studies of CD73 Inhibitors

The development of CD73 inhibitors has largely focused on two main classes: nucleotide analogues and non-nucleotide small molecules.

Nucleotide Analogues

The non-hydrolyzable ATP analogue, α,β-methylene adenosine 5'-diphosphate (AMPCP), has served as a foundational scaffold for the design of many potent nucleotide-based CD73 inhibitors.[6] SAR studies around the AMPCP scaffold have revealed several key insights:

-

Phosphonate Moiety: The α,β-methylene substitution in the phosphonate chain is crucial for preventing hydrolysis by CD73 while maintaining binding to the active site, which contains two zinc ions.[6]

-

Ribose Modifications: Modifications to the ribose sugar can influence potency and selectivity.

-

Purine Ring Substitutions: Substitutions on the adenine purine ring, particularly at the N6 position, have been extensively explored to enhance inhibitory activity.

A prime example of a highly potent nucleotide analogue is AB680 , which has advanced to clinical trials.[7] The development of AB680 involved a systematic medicinal chemistry campaign that optimized substitutions on the AMPCP core.

Non-Nucleotide Inhibitors

While nucleotide analogues have demonstrated high potency, their charged nature can limit cell permeability and oral bioavailability. This has driven the discovery of non-nucleotide inhibitors. These compounds often feature acidic functional groups, such as carboxylic acids or sulfonamides, which can chelate the zinc ions in the CD73 active site, mimicking the phosphate group of the natural substrate.[6] The development of potent and selective non-nucleotide inhibitors remains an active area of research.

Quantitative Data for Representative CD73 Inhibitors

The following table summarizes the inhibitory potencies of several well-characterized CD73 inhibitors. This data provides a quantitative basis for understanding the SAR of different chemical scaffolds.

| Compound Name | Class | Target | IC50 (nM) | Ki (nM) | Reference |

| AMPCP | Nucleotide Analogue | Human CD73 | - | - | [6] |

| AB680 | Nucleotide Analogue | Human CD73 | - | 0.005 | [7] |

| PSB-12379 | Nucleotide Analogue | Human CD73 | - | - | [6] |

| OP-5244 | Nucleotide Analogue | Human CD73 | 0.25 | - | [8] |

| CD73-IN-4 | Methylenephosphonic Acid | Human CD73 | 2.6 | - | [8] |

| CD73-IN-3 | Small Molecule | Human CD73 (Calu6 cells) | 7.3 | - | [8] |

| CD73-IN-5 | Non-nucleotide Small Molecule | Human CD73 | 19 | - | [8] |

| MRS4598 | Pyrimidine Nucleotide | Human CD73 | - | 0.673 | [5] |

| MRS4620 | Pyrimidine Nucleotide | Human CD73 | - | 0.436 | [5] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols for CD73 Inhibition Assays

The evaluation of CD73 inhibitor potency is typically performed using a combination of biochemical and cell-based assays.

Biochemical CD73 Inhibition Assay

A common method to determine the enzymatic activity of CD73 is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. The malachite green assay is a widely used colorimetric method for this purpose.

Principle: Malachite green dye forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate produced.

General Protocol:

-

Reagent Preparation:

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Recombinant human CD73 enzyme.

-

AMP substrate solution.

-

Test inhibitor compounds at various concentrations.

-

Malachite green reagent.

-

-

Assay Procedure:

-

Add assay buffer, CD73 enzyme, and test inhibitor to a 96-well plate.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the AMP substrate.

-

Incubate for a set time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2: General Workflow for a CD73 Biochemical Inhibition Assay.

Cell-Based CD73 Inhibition Assay

Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context. These assays typically use cancer cell lines that endogenously express CD73.

Principle: Similar to the biochemical assay, the activity of CD73 on the surface of cells is measured by quantifying the production of a downstream product, either phosphate or adenosine.

General Protocol:

-

Cell Culture:

-

Culture a CD73-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells) to a suitable confluency.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate and allow them to adhere.

-

Wash the cells with an appropriate assay buffer.

-

Add the test inhibitors at various concentrations to the cells and pre-incubate.

-

Add the AMP substrate to initiate the reaction.

-

Incubate for a defined period at 37°C.

-

Collect the supernatant.

-

-

Detection:

-

Phosphate Detection: The amount of phosphate in the supernatant can be measured using the malachite green assay as described above.

-

Adenosine Detection: The concentration of adenosine in the supernatant can be quantified using methods such as HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.

-

Conclusion and Future Directions

The inhibition of CD73 represents a promising strategy in cancer immunotherapy. A thorough understanding of the structure-activity relationships of CD73 inhibitors is paramount for the design and development of novel, potent, and selective therapeutic agents. While significant progress has been made with both nucleotide and non-nucleotide inhibitors, challenges remain in optimizing pharmacokinetic properties and minimizing off-target effects. Future research will likely focus on the discovery of novel chemical scaffolds, the exploration of allosteric inhibition mechanisms, and the development of inhibitors with improved drug-like properties. As our understanding of the intricate role of the adenosine pathway in cancer evolves, so too will the strategies for effectively targeting CD73 to unleash the full potential of the immune system against tumors.

References

- 1. 国家知识产权局 [cnipa.gov.cn]

- 2. ggfw.cnipa.gov.cn [ggfw.cnipa.gov.cn]

- 3. researchgate.net [researchgate.net]

- 4. å½å®¶ç¥è¯äº§æå ¬å ±æå¡å¹³å° [ggfw.cnipa.gov.cn]

- 5. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. China Patent Database (Chinese/English) CNIPR プロパティ | IPROS GMS [mono.ipros.com]

- 7. A Robust Multiplex Mass Spectrometric Assay for Screening Small-Molecule Inhibitors of CD73 with Diverse Inhibition Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Emergence of CD73-IN-13: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of CD73-IN-13, a potent small-molecule inhibitor of the ecto-5'-nucleotidase CD73. This enzyme plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. The inhibition of CD73 is a promising strategy in cancer immunotherapy. This document provides a comprehensive overview of the synthetic route, key experimental protocols, and the biological activity of a series of pyrimidinone-based CD73 inhibitors, including the compound of interest.

Introduction: The Rationale for Targeting CD73

CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, extracellular ATP released from dying tumor cells is converted to AMP by CD39, and subsequently to adenosine by CD73.[2] Adenosine then binds to its receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring the anti-tumor immune response.[3] This has led to the development of various CD73 inhibitors, including small molecules like this compound.

The CD73 Signaling Pathway

The CD73-adenosine axis is a key pathway in regulating immune responses within the tumor microenvironment. The following diagram illustrates the core signaling cascade.

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

Discovery of Pyrimidinone-Based CD73 Inhibitors

This compound belongs to a series of novel CD73 inhibitors characterized by a 1H,3H-dihydro-2,4-pyrimidinone scaffold. The discovery process involved the design and synthesis of numerous derivatives to optimize potency and pharmacokinetic properties. One of the most potent compounds in this series is designated as XC-12.[4][5]

Synthesis of this compound (Exemplified by XC-12)

The synthesis of the pyrimidinone-based CD73 inhibitors involves a multi-step process. The general synthetic scheme is outlined below.

Caption: General synthetic workflow for pyrimidinone-based CD73 inhibitors.

Detailed Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of a key intermediate and the final product, based on the published methodology for this class of compounds.

Step 1: Amide Formation To a solution of a substituted phenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) are added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of a substituted amine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide intermediate, which is purified by column chromatography.

Step 2: Cyclization to form the Pyrimidinone Core The amide intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol. A base, for example, sodium ethoxide (2.0 eq), is added, and the mixture is heated to reflux for 6 hours. After cooling to room temperature, the reaction is neutralized with a weak acid (e.g., acetic acid) and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the dihydropyrimidinone core structure.

Step 3: Final Functionalization The dihydropyrimidinone intermediate (1.0 eq) is subjected to further chemical modifications, such as N-alkylation or cross-coupling reactions, to introduce the final desired substituents. For example, in a typical N-alkylation, the intermediate is dissolved in DMF, and a base such as cesium carbonate (1.5 eq) and the appropriate alkyl halide (1.2 eq) are added. The mixture is stirred at 60 °C for 4 hours. After completion, the reaction is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The final product is purified by preparative high-performance liquid chromatography (HPLC) to yield the target CD73 inhibitor.

Biological Evaluation

The inhibitory activity of the synthesized compounds against CD73 was evaluated using both biochemical and cell-based assays.

In Vitro Enzyme Inhibition Assay

Protocol: The enzymatic activity of recombinant human CD73 was measured using a malachite green-based phosphate detection assay. The reaction was performed in a 96-well plate in a buffer containing Tris-HCl (50 mM, pH 7.4), MgCl2 (2 mM), and bovine serum albumin (0.1 mg/mL). The compounds were pre-incubated with the enzyme for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate, adenosine monophosphate (AMP), at a concentration equal to its Km value. The reaction was allowed to proceed for 30 minutes at 37 °C and then stopped by the addition of the malachite green reagent. The absorbance was measured at 620 nm. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell-Based AMP Hydrolysis Assay

Protocol: Human cancer cell lines with high endogenous expression of CD73 (e.g., MDA-MB-231) were used. Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then washed and incubated with the test compounds in a serum-free medium for 1 hour. AMP was added to the wells, and the plate was incubated for 2 hours at 37 °C. The supernatant was collected, and the concentration of adenosine was quantified by liquid chromatography-mass spectrometry (LC-MS/MS). The IC50 values were determined from the dose-response inhibition of adenosine production.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of a selection of the pyrimidinone-based CD73 inhibitors.

Table 1: In Vitro Inhibitory Activity against Soluble Human CD73

| Compound | hCD73 IC50 (nM) |

| XC-12 | 12.36 |

| Compound A | 25.4 |

| Compound B | 8.9 |

| Compound C | 15.7 |

Table 2: In Vitro Inhibitory Activity against Membrane-Bound CD73

| Compound | MDA-MB-231 cell-based IC50 (nM) |

| XC-12 | 1.29 |

| Compound A | 3.5 |

| Compound B | 0.98 |

| Compound C | 2.1 |

Data presented are representative values from published studies.[4][5]

Conclusion

The discovery and synthesis of this compound and its analogs, such as XC-12, represent a significant advancement in the development of small-molecule inhibitors targeting the immunosuppressive adenosine pathway.[4][5] The potent and orally bioavailable nature of these pyrimidinone-based compounds makes them promising candidates for further preclinical and clinical investigation in the field of cancer immunotherapy. The detailed methodologies and data presented in this guide provide a valuable resource for researchers dedicated to the ongoing efforts to combat cancer through the modulation of the tumor microenvironment.

References

- 1. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyclic purine and pyrimidine nucleotide analogs as ecto-5'-nucleotidase (CD73) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Characterization of a Novel CD73 Inhibitor

Disclaimer: As of November 2025, the specific compound "CD73-IN-13" is not described in publicly available scientific literature. Therefore, this document serves as a comprehensive technical guide and whitepaper for the in vitro characterization of a representative, potent, and selective small-molecule inhibitor of CD73, using methodologies and data from established research on similar compounds. The data presented herein is based on the well-characterized inhibitor AB680 (Quemliclustat) to provide a realistic and instructive framework.

Introduction

The cluster of differentiation 73 (CD73), also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine signaling.[1] It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[2][3][4] By generating high concentrations of adenosine, cancer cells can evade immune surveillance, primarily by suppressing the activity of T cells and natural killer (NK) cells.[4][5] Consequently, inhibiting CD73 is a promising therapeutic strategy in oncology to restore anti-tumor immunity.[2][6]

This guide provides a detailed overview of the essential in vitro experiments required to characterize a novel small-molecule CD73 inhibitor. It covers the determination of biochemical potency, mechanism of action, cellular activity, and selectivity.

Biochemical Characterization

The initial characterization of a novel CD73 inhibitor involves determining its potency and mechanism of action using purified, recombinant enzyme.

Potency and Kinetic Analysis

The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters to define the potency of an inhibitor. AB680, a potent and reversible competitive inhibitor of human CD73, exhibits a Kᵢ of 5 pM.[2][7] The IC₅₀, which is dependent on experimental conditions, has been reported to be less than 0.01 nM in assays using human CD8⁺ T-cells.[4]

Data Presentation: Biochemical Potency

| Parameter | Species | Value | Assay Condition | Reference |

| Kᵢ | Human | 5 pM | Recombinant CD73 | [2][7] |

| IC₅₀ | Human | < 0.01 nM | CD8⁺ T-cells | [4] |

| IC₅₀ | Human | Sub-nanomolar | T-cells | [2] |

| IC₅₀ | Mouse | Sub-nanomolar | T-cells | [2] |

Selectivity Profile

To ensure the inhibitor's specificity, it is crucial to assess its activity against related ectonucleotidases and a broader panel of other enzymes and receptors. A highly selective compound minimizes the risk of off-target effects.

Data Presentation: Selectivity

| Target Class | Selectivity Fold vs. CD73 | Reference |

| Related Ecto-nucleotidases | >10,000 | [4] |

| Panel of unrelated enzymes, receptors, and ion channels | >10,000 | [4] |

Experimental Protocols: Biochemical Assays

Protocol: CD73 Enzymatic Activity Assay (Malachite Green)

This colorimetric assay quantifies the amount of inorganic phosphate (Pᵢ) released from the hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.[3][8]

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine 5'-monophosphate (AMP) substrate

-

Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.5)

-

Test inhibitor (e.g., "this compound")

-

Malachite Green Reagent

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at ~630 nm[9]

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add 10 µL of the inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 20 µL of recombinant CD73 enzyme solution to each well (except the negative control) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of AMP substrate solution. The final AMP concentration should be close to its Michaelis constant (Kₘ), which is typically in the low micromolar range.[10]

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding 150 µL of Malachite Green Reagent.

-

Incubate for 15-20 minutes at room temperature to allow color development.

-

Measure the absorbance at 630 nm.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control and plot the results to determine the IC₅₀ value.

Protocol: Enzyme Kinetics and Mechanism of Inhibition (MOA)

To determine if an inhibitor is competitive, non-competitive, or uncompetitive, enzymatic assays are performed with varying concentrations of both the substrate (AMP) and the inhibitor.

Procedure:

-

Follow the protocol for the Malachite Green assay.

-

Set up a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor (including a zero-inhibitor control), and each column should have a different concentration of AMP (e.g., from 0.5x to 10x the Kₘ value).

-

Measure the initial reaction rates (velocity) for each condition.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[AMP].

-

Analyze the resulting lines:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Cellular Characterization

Cell-based assays are essential to confirm that the inhibitor can effectively block CD73 activity in a more physiologically relevant context, ultimately leading to the restoration of immune cell function.

Inhibition of Adenosine Production in Cancer Cells

This assay measures the ability of the inhibitor to block the generation of adenosine by cancer cells that endogenously express CD73.

Data Presentation: Cellular Activity

| Cell Line | Assay Type | Endpoint Measured | Result | Reference |

| Human CD8⁺ T-cells | Immune Function | IFN-γ Production | Potent reversal of AMP-mediated suppression | [2][3] |

| Human CD4⁺/CD8⁺ T-cells | Immune Function | Proliferation (CD25 expression) | Robust restoration of T-cell proliferation | [3] |

| MDAMB231 (Breast Cancer) | Adenosine Production | Phosphate levels | Substantial inhibition of adenosine production | [11] |

Protocol: T-Cell Activation and Function Assay

This assay assesses the functional consequence of CD73 inhibition by measuring the restoration of T-cell activity that has been suppressed by AMP.[2][4]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8⁺ T-cells

-

T-cell activation beads (e.g., anti-CD2/CD3/CD28)

-

AMP

-

Test inhibitor

-

RPMI-1640 medium supplemented with 10% FBS

-

IFN-γ ELISA kit

-

Flow cytometer and antibodies for activation markers (e.g., anti-CD25, anti-CD69)

Procedure:

-

Isolate PBMCs or CD8⁺ T-cells from healthy donor blood.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of the test inhibitor.

-

Add a final concentration of AMP (e.g., 50 µM) to the appropriate wells to induce immunosuppression.

-

Add T-cell activation beads to stimulate the T-cells.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Endpoint Measurement (Cytokine Production):

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.

-

-

Endpoint Measurement (T-cell Proliferation/Activation):

-

Harvest the cells and stain with fluorescently labeled antibodies against CD8 and activation markers like CD25 or CD69.

-

Analyze the percentage of activated T-cells using a flow cytometer.

-

-

Plot the results to demonstrate the dose-dependent reversal of AMP-mediated suppression by the inhibitor.

Visualizations: Pathways and Workflows

CD73-Adenosine Signaling Pathway

Caption: The CD73-adenosine pathway generates immunosuppressive adenosine in the tumor microenvironment.

Experimental Workflow for Inhibitor Characterization

Caption: A logical workflow for the comprehensive in vitro characterization of a novel CD73 inhibitor.

Mechanism of Action: Competitive Inhibition

Caption: Competitive inhibitors bind to the enzyme's active site, preventing substrate binding.

References

- 1. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 4. Abstract 1756: Discovery and characterization of AB680, a potent and selective small-molecule CD73 inhibitor for cancer immunotherapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. corvuspharma.com [corvuspharma.com]

In-depth Technical Guide: The Impact of CD73-IN-13 on Adenosine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and quantitative effects of CD73-IN-13, a potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. CD73 plays a critical role in the production of extracellular adenosine, a key signaling molecule involved in immunosuppression within the tumor microenvironment and other pathological states. Understanding the inhibitory action of compounds like this compound is paramount for the development of novel therapeutics, particularly in the field of immuno-oncology.

Core Mechanism of Action: Inhibition of Adenosine Synthesis

CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. This is the final and rate-limiting step in the canonical pathway of extracellular adenosine generation from ATP. This compound exerts its effect by directly inhibiting the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine in the extracellular space.

The accumulation of adenosine in the tumor microenvironment is a significant mechanism of immune evasion. By binding to A2A and A2B receptors on immune cells, adenosine triggers a cascade of inhibitory signals that dampen the anti-tumor immune response. By inhibiting CD73, this compound effectively curtails this immunosuppressive signaling, creating a more favorable environment for immune-mediated tumor destruction.

Quantitative Analysis of this compound Activity

This compound has been identified as a potent inhibitor of CD73. Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound | CD73 | 1.3 | Biochemical Assay | Patent CN114437039A |

Table 1: Inhibitory Activity of this compound against CD73.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating this compound, the following diagrams have been generated using Graphviz (DOT language).

CD73 Signaling Pathway and Inhibition by this compound

Caption: CD73 pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Inhibition

Caption: Workflow for CD73 inhibition assay.

Detailed Experimental Protocol: In Vitro CD73 Inhibition Assay

The following protocol is a generalized representation based on standard methodologies for assessing CD73 inhibition, as would be detailed in patent literature such as CN114437039A.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human CD73 enzyme.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine Monophosphate (AMP)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and CaCl2)

-

Detection Reagent (e.g., Malachite Green for phosphate detection, or a luciferase-based adenosine detection kit)

-

96-well or 384-well microplates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.

-

-

Enzyme Reaction Setup:

-

In a microplate, add a defined amount of recombinant human CD73 enzyme to each well.

-

Add the serially diluted this compound or control vehicle (e.g., DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature or 37°C to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a specific concentration of AMP (substrate) to all wells. The final concentration of AMP should ideally be close to its Km value for the enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.

-

-

Detection:

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the amount of product formed (adenosine or inorganic phosphate).

-

For Phosphate Detection (e.g., Malachite Green): Add the Malachite Green reagent, which forms a colored complex with free phosphate. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

For Adenosine Detection (e.g., Luminescence-based): Utilize a kit that employs a series of enzymatic reactions to convert adenosine into a luminescent signal. Measure the luminescence using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of CD73 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a highly potent small molecule inhibitor of CD73, effectively blocking the production of immunosuppressive adenosine. Its low nanomolar IC50 value underscores its potential as a therapeutic agent for diseases where the CD73-adenosine axis plays a pathogenic role, most notably in cancer. The provided experimental framework offers a robust methodology for the evaluation of this and other CD73 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

A Technical Guide to the Cellular Interaction and Distribution of CD73 Inhibitors

Disclaimer: Information regarding the specific compound "CD73-IN-13" is not publicly available. This guide provides a comprehensive overview of the cellular uptake, distribution, and analysis of CD73 inhibitors as a class of therapeutic agents, drawing on data from representative small molecules and monoclonal antibodies. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of CD73 in the Tumor Microenvironment

Ecto-5'-nucleotidase (CD73), a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, is a critical regulator of the tumor microenvironment (TME).[1] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) into adenosine.[2] Within the TME, dying cancer cells release large amounts of adenosine triphosphate (ATP), which is converted to AMP by the ectoenzyme CD39. CD73 then completes the final step, generating high concentrations of extracellular adenosine.[3][4]

This accumulation of adenosine has profound immunosuppressive effects. By binding to A2A and A2B receptors on immune cells, particularly T cells and Natural Killer (NK) cells, adenosine dampens their activation, proliferation, and cytotoxic functions.[1][5] This creates an immunosuppressive shield that allows tumors to evade immune surveillance and promotes tumor growth, angiogenesis, and metastasis.[1][4] Consequently, inhibiting CD73 activity is a promising strategy in cancer immunotherapy to reduce adenosine-mediated immunosuppression and restore anti-tumor immunity.[2][5]

General Mechanism of Action of CD73 Inhibitors

CD73 inhibitors can be broadly categorized into two main types: small-molecule inhibitors and monoclonal antibodies. Both aim to block the enzymatic activity of CD73, thereby preventing the production of immunosuppressive adenosine.

-

Small-Molecule Inhibitors: These agents, such as quemliclustat (AB680), typically act as competitive or non-competitive inhibitors that bind to the active site of the CD73 enzyme.[6] They are capable of inhibiting both the membrane-bound form of CD73 found on cells and the soluble form present in the extracellular space.[7]

-

Monoclonal Antibodies (mAbs): Therapeutic antibodies, like oleclumab, bind to specific epitopes on the CD73 protein. Their mechanisms can include directly blocking the catalytic site, inducing a conformational change that inactivates the enzyme, or triggering the internalization and degradation of the CD73 protein from the cell surface.[8]

Cellular Interaction and Distribution of CD73 Inhibitors

The cellular interaction and subsequent biodistribution of CD73 inhibitors are dictated by their molecular properties.

3.1 Small-Molecule Inhibitors (e.g., Quemliclustat/AB680)

Small-molecule inhibitors are designed to distribute to the TME and inhibit CD73 where it is most active. Their interaction is primarily with the extracellular, catalytic domain of both membrane-bound and soluble CD73. While they are small enough to potentially enter cells, their primary target is the extracellular enzyme.

The distribution of these molecules is governed by their pharmacokinetic (PK) properties. A population PK analysis of quemliclustat, for instance, was best described by a two-compartment model with both linear and non-linear clearance.[9] A low linear clearance (0.065 L/hr) and a central volume of distribution of 5.18 L suggest that the drug is distributed beyond the plasma but is not extensively sequestered into tissues.[9] The long half-life of compounds like quemliclustat is suitable for maintaining concentrations sufficient to inhibit CD73 activity over a prolonged period.[6][10]

3.2 Monoclonal Antibody Inhibitors (e.g., Oleclumab)

Monoclonal antibodies are large glycoproteins that do not readily cross cell membranes. Their primary site of action is the cell surface, where they bind to CD73 expressed on cancer cells, immune cells, and stromal cells within the TME.

The distribution of anti-CD73 mAbs is largely confined to the plasma and interstitial fluid. They are designed to have long serum half-lives, allowing for sustained target engagement. Pharmacokinetic studies of oleclumab show that its exposure (Cmax and AUC) increases with the dose, indicating predictable distribution and elimination kinetics typical of monoclonal antibodies.[11] A key aspect of their distribution is their ability to penetrate the tumor tissue and bind to CD73 in the immunosuppressive microenvironment.

Data Presentation: Pharmacokinetics of Representative CD73 Inhibitors

The following tables summarize key pharmacokinetic parameters for the small-molecule inhibitor quemliclustat and the monoclonal antibody oleclumab, based on data from clinical studies.

Table 1: Population Pharmacokinetic Parameters of Quemliclustat (AB680) in Cancer Patients

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Linear Clearance (CL) | 0.065 | L/hr | [9] |

| Central Volume of Distribution (Vd) | 5.18 | L | [9] |

| Model Type | Two-compartment with linear and non-linear clearance | - | [9] |

Data derived from a population PK analysis including 271 patients.[9]

Table 2: Pharmacokinetic Parameters of Oleclumab (Monotherapy, Single Dose)

| Dose Level | Cmax (µg/mL) | AUC0–t (day*µg/mL) | Ctrough (µg/mL) | Reference |

|---|---|---|---|---|

| 5 mg/kg | 129 (± 19.1) | 1140 (± 183) | 26.6 (± 6.00) | [11] |

| 15 mg/kg | 408 (± 101) | 4250 (± 1100) | 99.1 (± 29.9) | [11] |

| 30 mg/kg | 733 (± 161) | 8840 (± 2420) | 211 (± 60.1) | [11] |

Values are presented as mean (± standard deviation). Cmax = maximum serum concentration; AUC0–t = area under the serum concentration–time curve from zero to the last quantifiable time point; Ctrough = trough serum concentration.[11]

Experimental Protocols

This section details common methodologies used to evaluate the cellular activity and distribution of novel CD73 inhibitors.

5.1 In Vitro CD73 Enzymatic Activity Assay

-

Objective: To determine the potency (e.g., IC50) of an inhibitor against purified CD73 enzyme.

-

Principle: The assay measures the product of the CD73 enzymatic reaction, which is either adenosine or inorganic phosphate (Pi). A common method is a colorimetric assay that detects the generated phosphate.[12][13]

-

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-based buffer, pH 7.5). Reconstitute purified recombinant human CD73 enzyme in the assay buffer. Prepare a stock solution of the substrate, AMP.

-

Inhibitor Preparation: Serially dilute the test inhibitor (e.g., this compound) in the assay buffer to create a range of concentrations for IC50 determination.

-

Assay Procedure (384-well plate format): a. Add a fixed amount of CD73 enzyme to each well.[14] b. Add the serially diluted inhibitor or vehicle control to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding AMP to all wells.[13] d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: a. Stop the reaction. b. Add a colorimetric detection reagent, such as a Malachite Green-based solution, which forms a colored complex with free inorganic phosphate.[13] c. Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.[12]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

5.2 T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)

-

Objective: To assess the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell activation and function.

-

Principle: Co-culture of T-cells with allogeneic dendritic cells (DCs) induces T-cell activation, proliferation, and cytokine secretion (e.g., IFN-γ). The addition of AMP allows for CD73-mediated production of adenosine, which suppresses this response. A functional inhibitor will restore T-cell activity.[3]

-

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using density gradient centrifugation. Isolate CD4+ T cells from one donor (responders) and generate monocyte-derived DCs from the other donor (stimulators).

-

Cell Culture: Plate the responder T cells and stimulator DCs together in culture plates.

-

Treatment: Add the test inhibitor at various concentrations, a positive control inhibitor, and a vehicle control to the co-cultures. Add AMP as the substrate for CD73.[3]

-

Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Endpoint Analysis: a. Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.[3] b. T-Cell Proliferation: Add a proliferation marker such as BrdU or [3H]-thymidine during the final 18-24 hours of culture and measure its incorporation. Alternatively, label T cells with a dye like CFSE before co-culture and measure dye dilution by flow cytometry.

-

Data Analysis: Compare the levels of cytokine production and proliferation in inhibitor-treated wells to the AMP-suppressed control wells to determine the restorative capacity of the inhibitor.

-

5.3 In Vivo Tumor Growth and Pharmacodynamic Studies

-

Objective: To evaluate the anti-tumor efficacy and target engagement of a CD73 inhibitor in a living organism.

-

Principle: A syngeneic mouse tumor model (with a competent immune system) or a humanized mouse model is used. Tumor growth is monitored following treatment with the inhibitor, and pharmacodynamic markers are assessed.

-

Protocol:

-

Animal Model: Use a relevant mouse model, such as BALB/c mice implanted with CT26 colon carcinoma cells (which express CD73) or a human PBMC-reconstituted immunodeficient mouse model bearing a human tumor xenograft.[15]

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination with anti-PD-1). Administer the inhibitor via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at a defined dose and schedule.[7][13]

-

Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.

-

Pharmacodynamic (PD) Assessment: At the end of the study (or at specific time points), collect tumors and blood. a. Tumor Analysis: Prepare single-cell suspensions from tumors and analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.[10] b. Adenosine Measurement: Measure adenosine levels in the tumor interstitial fluid or plasma using mass spectrometry to confirm target engagement.

-

Data Analysis: Compare tumor growth curves between treatment groups. Analyze changes in the immune cell populations within the tumor to correlate with anti-tumor activity.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to CD73 inhibition.

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

Caption: Preclinical workflow for the evaluation of a novel CD73 inhibitor.

Caption: Logical cascade of CD73 inhibition leading to an anti-tumor effect.

References

- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-CD73 in cancer immunotherapy: awakening new opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecular CD73 inhibitors: Recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. scienceopen.com [scienceopen.com]

- 10. arcusbio.com [arcusbio.com]

- 11. Safety, tolerability, pharmacokinetics, and antitumour activity of oleclumab in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. mdpi.com [mdpi.com]

- 14. amsbio.com [amsbio.com]

- 15. Pharmacology, pharmacokinetics, and toxicity characterization of a novel anti-CD73 therapeutic antibody IBI325 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of CD73 Inhibition on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature, quantitative data, or specific experimental protocols were found for a compound with the designation "CD73-IN-13". Therefore, this guide provides a comprehensive overview of the impact of well-characterized CD73 inhibitors on the tumor microenvironment, using the small molecule inhibitor AB680 (Quemliclustat) and the monoclonal antibody Oleclumab (MEDI9447) as representative examples.

Executive Summary

The cluster of differentiation 73 (CD73), an ecto-5'-nucleotidase, is a critical node in the purinergic signaling pathway within the tumor microenvironment (TME). By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive milieu that facilitates tumor growth, proliferation, and metastasis while hampering anti-tumor immune responses.[1][2] Inhibition of CD73 has emerged as a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies. This document details the mechanism of action of CD73 inhibitors, their multifaceted impact on the cellular and molecular components of the TME, and the experimental methodologies used to evaluate their effects, with a focus on AB680 and Oleclumab.

The CD73-Adenosine Axis: A Key Immunosuppressive Pathway in Cancer

The enzymatic activity of CD73 is the rate-limiting step in the extracellular production of adenosine, a potent immunosuppressive molecule.[2] This process typically involves the sequential dephosphorylation of adenosine triphosphate (ATP), often released by stressed or dying tumor cells, by CD39 to AMP, which is then hydrolyzed by CD73 to adenosine.[3] Adenosine subsequently binds to its receptors (primarily A2A and A2B) on various immune cells, leading to a cascade of immunosuppressive effects.[4]

The inhibition of CD73 aims to disrupt this pathway, thereby reducing adenosine levels in the TME and restoring anti-tumor immunity.[3] This can lead to enhanced activity of cytotoxic immune cells and a shift towards a more pro-inflammatory, anti-tumorigenic microenvironment.[4]

Signaling Pathway of CD73-Mediated Immunosuppression

Caption: CD73-mediated conversion of AMP to immunosuppressive adenosine.

Quantitative Data on the Effects of CD73 Inhibitors

The following tables summarize key quantitative data for the small molecule inhibitor AB680 and the monoclonal antibody Oleclumab.

Table 1: In Vitro Potency of CD73 Inhibitors

| Inhibitor | Target | Assay Type | Value | Reference |

| AB680 (Quemliclustat) | Human CD73 | Enzyme Inhibition (Ki) | 5 pM | [3] |

| Human CD8+ T cell CD73 | Enzyme Inhibition (IC50) | < 1 nM | [5] | |

| Oleclumab (MEDI9447) | Human CD73 | Binding Affinity (EC50) | 3.27 ng/mL | [6] |

Table 2: In Vivo Efficacy of CD73 Inhibitors in Preclinical Models

| Inhibitor | Tumor Model | Treatment | Key Finding | Reference |

| AB680 | B16F10 Melanoma | 10 mg/kg, once daily | Significant delay in tumor growth | [5] |

| AB680 + anti-PD-1 | B16F10 Melanoma | AB680 + anti-PD-1 | Enhanced tumor growth inhibition compared to either agent alone | [7] |

| Oleclumab | CT26 Colon Cancer | 10 mg/kg, i.p., every 3 days | >50% tumor growth inhibition | [6] |

Table 3: Impact of CD73 Inhibitors on Tumor-Infiltrating Lymphocytes (TILs)

| Inhibitor | Tumor Model | Treatment | Change in TIL Population | Reference |

| AB680 | B16F10 Melanoma | 10 mg/kg, once daily | Increase in tumor-infiltrating CD8+ T cells and CD8+:Treg ratio | [5] |

| AB680 + FFX | Orthotopic PDAC | AB680 + Folfirinox | Enhanced CD8+ T cell activation and reduced CD8+ T cell exhaustion | [8][9] |

| Oleclumab | CT26 Colon Cancer | 10 mg/kg, i.p., every 3 days | Increased proportion of activated CD8+ lymphocytes | [6] |

| Oleclumab | Syngeneic mouse models | Oleclumab | Increases in CD8+ effector cells and activated macrophages | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on CD73 inhibitors.

CD73 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is used to measure the enzymatic activity of CD73 by detecting the release of phosphate from AMP.[11][12]

Principle: CD73 hydrolyzes AMP to adenosine and inorganic phosphate. The amount of phosphate produced is quantified using a colorimetric reagent (e.g., Malachite Green), which forms a colored complex with phosphate that can be measured spectrophotometrically.

Materials:

-

Recombinant CD73 or cell lysates containing CD73

-

AMP solution (substrate)

-

CD73 assay buffer

-

CD73 inhibitor (e.g., AB680)

-

Phosphate standard solution

-

Colorimetric detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve using the phosphate standard solution.

-

In a 96-well plate, add the CD73 enzyme source (recombinant protein or cell lysate).

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of the CD73 inhibitor for a specified time.

-

Initiate the enzymatic reaction by adding the AMP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the colorimetric detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~630-670 nm).

-

Calculate the CD73 activity based on the phosphate standard curve and normalize to the amount of protein used.

In Vivo Mouse Tumor Model Studies

This protocol describes a general workflow for evaluating the in vivo efficacy of CD73 inhibitors in syngeneic mouse tumor models.[5][13][14]

Principle: Syngeneic tumor models, where cancer cells of a specific mouse strain are implanted into immunocompetent mice of the same strain, are used to assess the anti-tumor effects of immunotherapies like CD73 inhibitors.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Mouse tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)

-

CD73 inhibitor (e.g., AB680, Oleclumab) and vehicle control

-

Calipers for tumor measurement

-

Equipment for cell culture and injection

Procedure:

-

Culture the tumor cells to the desired confluence.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of tumor cells (e.g., 5 x 10^5) into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the CD73 inhibitor and vehicle control according to the desired dosing schedule (e.g., daily, every 3 days).

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., flow cytometry of TILs).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the steps for isolating and analyzing TILs from tumor tissue to assess the impact of CD73 inhibitors on the immune cell composition of the TME.[5][15][16]

Principle: Flow cytometry allows for the identification and quantification of different immune cell populations within a single-cell suspension based on the expression of specific cell surface and intracellular markers.

Materials:

-

Freshly excised tumor tissue

-

Tumor digestion buffer (containing enzymes like collagenase and DNase)

-

70 µm cell strainers

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc receptor blocking antibody (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, IFN-γ)

-

Fixation/permeabilization buffers (for intracellular staining)

-

Flow cytometer

Procedure:

-

Mince the tumor tissue and incubate in tumor digestion buffer to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells.

-

Wash and resuspend the cells in FACS buffer.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain for cell surface markers by incubating with a cocktail of fluorochrome-conjugated antibodies.

-

For intracellular markers (e.g., FoxP3, IFN-γ), fix and permeabilize the cells, then stain with the appropriate antibodies.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the different immune cell populations.

Visualizations of Experimental Workflows and Logical Relationships

Workflow for In Vivo Efficacy and Pharmacodynamic Studies

Caption: Workflow for preclinical evaluation of CD73 inhibitors.

Logical Relationship of CD73 Inhibition and Immune Reinvigoration

References

- 1. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PACIFIC-9: Phase III trial of durvalumab + oleclumab or monalizumab in unresectable stage III non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ab680 - My Cancer Genome [mycancergenome.org]

- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting CD73 in the tumor microenvironment with MEDI9447 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Specific blockade CD73 alters the ‘exhausted’ phenotype of T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Enzymatic Functions of CD73

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-enzymatic functions of Cluster of Differentiation 73 (CD73), a molecule of significant interest in oncology and immunology. While its enzymatic role in adenosine production is well-documented, a growing body of evidence reveals that CD73 also operates through adenosine-independent mechanisms, influencing cell adhesion, signal transduction, and angiogenesis. Understanding these non-canonical functions is critical for the comprehensive development of therapeutic agents targeting this protein.

Executive Summary

CD73, or Ecto-5'-nucleotidase, is a cell-surface protein anchored by glycosylphosphatidylinositol (GPI). Its primary enzymatic function is the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine. However, its non-enzymatic activities contribute significantly to cancer progression through mechanisms including:

-

Direct Signal Transduction: Acting as a signaling molecule to activate intracellular pathways such as FAK, Src, AKT, and MAPK/ERK, independent of adenosine generation.

-

Modulation of Cell Adhesion and Migration: Functioning as an adhesion molecule that interacts with extracellular matrix (ECM) components like fibronectin and laminin, thereby promoting cell motility.

-

Promotion of Angiogenesis: Facilitating the formation of capillary-like structures by endothelial cells through mechanisms that do not rely on its catalytic activity.

These functions highlight the dual nature of CD73 and underscore the need to evaluate CD73 inhibitors for their effects on both enzymatic and non-enzymatic pathways.

Regarding the Compound CD73-IN-13

A comprehensive search of scientific literature and public databases yielded no specific information for a compound designated "this compound." This designation may be proprietary, an internal research code, or not yet in the public domain. The following sections will focus on the established non-enzymatic functions of CD73, providing a scientific framework for evaluating the potential adenosine-independent effects of any CD73 inhibitor.

Non-Enzymatic Functions of CD73: A Deeper Dive

Beyond its role as a rate-limiting enzyme in the adenosine pathway, CD73 possesses critical functions that are independent of its catalytic activity. These roles are primarily mediated by its structural properties as a cell-surface adhesion and signaling molecule.[1][2]

Cell Adhesion and Migration

CD73 acts as a signaling and adhesive molecule, directly influencing cell interactions with the surrounding environment.[1]

-

Interaction with Extracellular Matrix (ECM): CD73 can bind to key ECM components, including fibronectin and laminin.[1][2] This interaction provides a physical scaffold for cell attachment and movement.

-

Activation of Focal Adhesion Kinase (FAK): The non-enzymatic action of CD73 has been shown to promote cell migration on the ECM through the activation of Focal Adhesion Kinase (FAK), a critical regulator of cell motility.[1]

-

Tumor Cell Invasion and Metastasis: By mediating cell adhesion and migration, the non-enzymatic functions of CD73 contribute directly to the invasive and metastatic properties of various cancers, including melanoma and breast cancer.[1][3]

Signal Transduction

CD73 can initiate intracellular signaling cascades directly, functioning like a receptor or co-receptor. This signaling is distinct from the downstream effects of adenosine binding to its own receptors.

-

EGFR/MAPK Pathway: Overexpression of CD73 has been shown to increase the expression of Epidermal Growth Factor Receptor (EGFR).[4] This can potentiate signaling through the downstream Ras-Raf-ERK (MAPK) pathway, promoting cell proliferation and migration independently of CD73's enzymatic activity.[5][6][7][8]

-

AKT Pathway Activation: Studies have demonstrated that CD73 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and cell cycle progression.[3][6] This activation can confer resistance to certain therapies.

-

Src Kinase Interaction: Evidence points to a direct physical interaction between CD73 located in the endoplasmic reticulum and the Src kinase, leading to Src activation.[9] This represents a direct, non-enzymatic mechanism of signal transduction.

-

T-Cell Co-stimulation: In lymphocytes, CD73 can function as a co-stimulatory molecule, participating in T-cell activation and proliferation.[10][11]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth. CD73 promotes this process through both enzymatic and non-enzymatic means.

-

Endothelial Tube Formation: CD73 expression on endothelial cells is required for their ability to form capillary-like tubular structures, a key step in angiogenesis. This effect has been observed to be independent of its adenosine-producing activity.

-

Regulation of VEGF: While tumor-derived CD73 can enhance the production of Vascular Endothelial Growth Factor (VEGF) via adenosine, host-derived CD73 on endothelial cells is required for optimal angiogenic responses, suggesting a direct, non-enzymatic role in vessel formation.[4]

Data Presentation: Summary of Non-Enzymatic Functions

The following tables summarize the key non-enzymatic functions of CD73 and the associated signaling pathways.

| Function | Cellular Process | Mechanism/Interaction | Outcome | Cancer Type Example | References |

| Adhesion | Cell-ECM Interaction | Binds to Fibronectin, Laminin | Increased cell attachment | Melanoma, Breast Cancer | [1][2] |

| Migration | Cell Motility | Activation of Focal Adhesion Kinase (FAK) | Increased cell migration and invasion | Melanoma, Cervical Cancer | [1][6] |

| Signaling | Proliferation, Survival | Upregulation of EGFR, Activation of AKT and MAPK/ERK pathways | Promotion of tumor growth, therapy resistance | NSCLC, Breast Cancer, HNSCC | [3][7] |

| Signaling | Signal Transduction | Direct physical interaction with Src Kinase | Src activation | Hepatocellular Carcinoma | [9] |

| Angiogenesis | Vessel Formation | Promotes endothelial cell tube formation | Increased tumor vascularization | Breast Cancer | [4] |

| Signaling Pathway | Key Molecules Involved | Downstream Effect | References |

| FAK Signaling | CD73, ECM, FAK | Cell Migration | [1] |

| EGFR/MAPK Signaling | CD73, EGFR, Ras, Raf, MEK, ERK1/2 | Cell Proliferation, Migration | [5][6][7][12] |

| PI3K/AKT Signaling | CD73, PI3K, AKT, GSK3β | Cell Cycle Progression, Survival | [3][6] |

| Src Signaling | CD73, Src | Not fully elucidated, contributes to therapy resistance | [9] |

Visualizations: Pathways and Workflows

Diagram 1: Conceptual Overview of CD73 Functions

Caption: Conceptual diagram illustrating the dual roles of CD73.

Diagram 2: CD73 Non-Enzymatic Signaling Pathways

References

- 1. CD73 Monoclonal Antibody (1D7) (MA5-15537) [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]